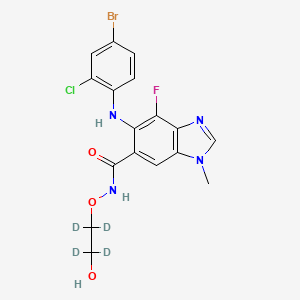
Selumetinib-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
塞鲁替尼-d4 是塞鲁替尼的氘代形式,塞鲁替尼是丝裂原活化蛋白激酶激酶 (MEK) 1 和 2 亚型的选择性抑制剂。 这些酶是 MAPK/ERK 途径的一部分,该途径调节细胞增殖,在许多类型的癌症中过度活跃 . 塞鲁替尼-d4 用于科学研究,以研究塞鲁替尼的药代动力学和药效学,因为氘原子可以在代谢研究中提供更稳定和可追踪的结果 .
准备方法
合成路线和反应条件: 塞鲁替尼-d4 的合成涉及将氘原子掺入塞鲁替尼分子中。 这可以通过多种方法实现,包括氘交换反应或在合成过程中使用氘代试剂 . 具体的合成路线可能有所不同,但通常涉及以下步骤:
氘交换: 这种方法涉及在氘源(如重水 (D2O) 或氘代溶剂)存在的情况下,用氘原子取代氢原子。
氘代试剂: 在塞鲁替尼合成中使用氘代试剂会导致氘原子掺入分子中的特定位置。
工业生产方法: 塞鲁替尼-d4 的工业生产遵循类似的原则,但规模更大。 该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响 .
化学反应分析
反应类型: 塞鲁替尼-d4 会发生各种化学反应,包括:
氧化: 塞鲁替尼-d4 可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将塞鲁替尼-d4 转化为其相应的还原形式。
取代: 取代反应可以将不同的官能团引入塞鲁替尼-d4 分子中。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 在取代反应中使用卤素(例如,氯、溴)或亲核试剂(例如,胺、硫醇)等试剂。
主要产物: 由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,塞鲁替尼-d4 的氧化可以产生亚砜或砜,而还原可以产生相应的还原形式 .
科学研究应用
塞鲁替尼-d4 具有广泛的科学研究应用,包括:
化学: 用作分析化学中的参考标准,以研究塞鲁替尼的稳定性和降解。
生物学: 用于代谢研究,以追踪塞鲁替尼在生物系统中的分布和分解。
作用机制
塞鲁替尼-d4 通过选择性抑制 MEK1 和 MEK2 发挥作用,MEK1 和 MEK2 是 MAPK/ERK 信号通路中的关键组成部分 . 该途径参与细胞增殖、分化和存活。 通过抑制 MEK1/2,塞鲁替尼-d4 可以阻止信号级联,从而导致癌细胞增殖减少和凋亡增加 . 塞鲁替尼-d4 的分子靶标包括 MEK1/2 酶,其作用导致下游 ERK 磷酸化抑制 .
类似化合物:
曲美替尼: 另一种用于癌症治疗的 MEK 抑制剂。
科比替尼: 一种与其他疗法联合使用用于治疗黑色素瘤的 MEK 抑制剂。
比美替尼: 一种用于治疗某些类型癌症的 MEK 抑制剂。
比较: 塞鲁替尼-d4 由于其氘代性质而具有独特性,与非氘代对应物相比,它在代谢研究中提供了增强的稳定性和可追踪性 . 这使得它在药代动力学和药效学研究中特别有价值。 此外,塞鲁替尼-d4 对 MEK1/2 的选择性抑制作用及其在各种癌症模型中的有效性突出了其作为治疗剂的潜力 .
相似化合物的比较
Trametinib: Another MEK inhibitor used in cancer treatment.
Cobimetinib: A MEK inhibitor used in combination with other therapies for melanoma.
Binimetinib: A MEK inhibitor used in the treatment of certain types of cancer.
Comparison: Selumetinib-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies compared to its non-deuterated counterparts . This makes it particularly valuable in pharmacokinetic and pharmacodynamic research. Additionally, this compound’s selective inhibition of MEK1/2 and its effectiveness in various cancer models highlight its potential as a therapeutic agent .
属性
分子式 |
C17H15BrClFN4O3 |
|---|---|
分子量 |
461.7 g/mol |
IUPAC 名称 |
6-(4-bromo-2-chloroanilino)-7-fluoro-3-methyl-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i4D2,5D2 |
InChI 键 |
CYOHGALHFOKKQC-CQOLUAMGSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)Cl)F)N=CN2C)O |
规范 SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


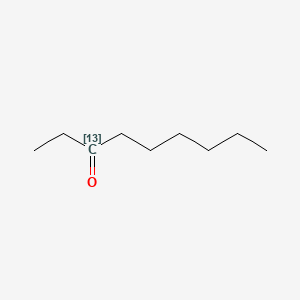

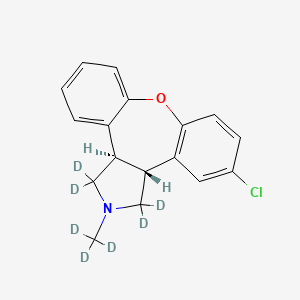
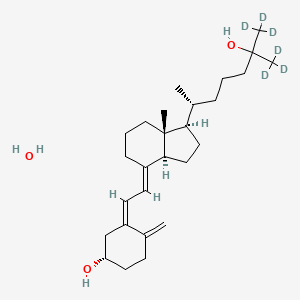

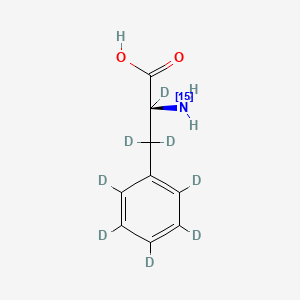

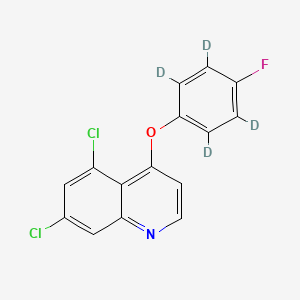
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

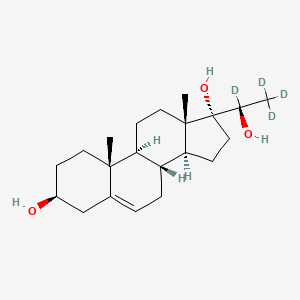
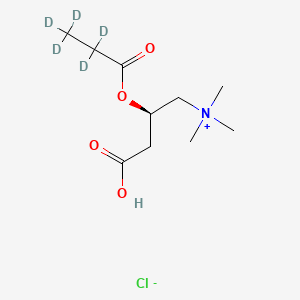
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
